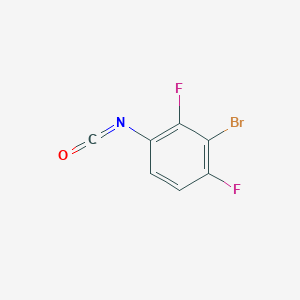

2-Bromo-1,3-difluoro-4-isocyanatobenzene

Description

2-Bromo-1,3-difluoro-4-isocyanatobenzene is a halogenated aromatic compound featuring a bromo group at position 2, fluoro groups at positions 1 and 3, and an isocyanato (-NCO) functional group at position 2. The isocyanato group is highly reactive, enabling the compound to participate in coupling reactions, such as forming urea or carbamate linkages in polymer chemistry or pharmaceutical synthesis. Its molecular formula is C₇H₂BrF₂NO, with a molecular weight of 242.00 g/mol. The bromo and fluoro substituents contribute to its steric and electronic properties, influencing solubility, stability, and reactivity.

Properties

Molecular Formula |

C7H2BrF2NO |

|---|---|

Molecular Weight |

234.00 g/mol |

IUPAC Name |

2-bromo-1,3-difluoro-4-isocyanatobenzene |

InChI |

InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |

InChI Key |

NZPHBTUAOSVJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=O)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Electrophilic substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under mild acidic or basic conditions.

Major Products Formed

Ureas: Formed from the reaction with amines.

Substituted benzenes: Formed from electrophilic substitution reactions.

Amines and carbon dioxide: Formed from hydrolysis of the isocyanate group.

Scientific Research Applications

2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Used in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-1,3-difluoro-4-isocyanatobenzene with structurally related halogenated benzene derivatives, focusing on substituents, physicochemical properties, and applications:

Key Findings:

Isocyanates are more electrophilic than isothiocyanates, enabling faster reactions with nucleophiles like amines . Halogen positioning (e.g., bromo at position 2 vs. 5) affects steric hindrance and electronic effects. For instance, 2-bromo-5-chloro-1,3-difluorobenzene is used in OLEDs due to its planar structure and electron-withdrawing properties .

Physicochemical Properties :

- Water solubility correlates with halogen content and functional groups. Compounds lacking polar groups (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene) exhibit very low solubility (<0.10 mmol/L), similar to the target compound .

- Boiling points vary significantly: α-Bromo-3,5-difluorotoluene (65°C) has a lower bp due to its methyl group, while 5-bromo-1,3-dichloro-2-fluorobenzene (234°C) has higher bp due to stronger intermolecular forces .

Applications :

- Pharmacology : While the target compound’s pharmacological data are unavailable, analogs like 2-bromo-1,3-dimethylbenzene (CAS# 576-22-7) show abrupt transitions in GABAA receptor modulation at solubility thresholds (0.10–0.46 mmol/L), suggesting halogen positioning impacts bioactivity .

- Organic Synthesis : Bromo-fluoroarenes are precursors in photoredox catalysis. For example, Ru(bpy)₃²⁺-mediated reactions utilize halogenated benzenes for C–C bond formation .

Safety Considerations :

- Halogenated isocyanates require stringent handling due to respiratory and dermal toxicity. For example, 4-bromo-3-chloro-2-fluorophenyl isothiocyanate mandates immediate decontamination upon exposure , and similar precautions apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.